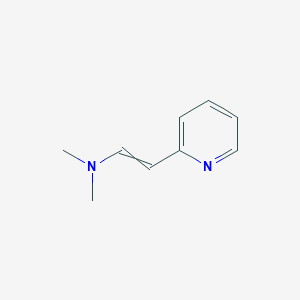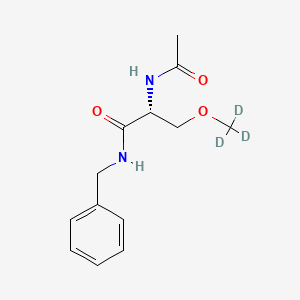
F-SPARQ F-SPA-RQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“F-SPARQ F-SPA-RQ” is also known as [18 F]-SPA-RQ, a synthetic organic compound . It is a selective radioligand used for in vivo quantification of tachykinin NK1 receptors with PET .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of “F-SPARQ F-SPA-RQ” were not found, it’s known that it’s a synthetic organic compound .
Wissenschaftliche Forschungsanwendungen
PET Imaging with [F-18]SPA-RQ
[F-18]SPA-RQ is a novel radioligand used in positron emission tomography (PET) for visualizing neurokinin-1 (NK1) receptors in the human brain. This method aids in studying the neuroanatomical distribution of NK1 receptors and their role in central nervous system (CNS) function and dysfunction. The highest uptake of [F-18]SPA-RQ was observed in regions like the caudate and putamen, and its distribution pattern was confirmed using in vitro receptor autoradiography. This tool is crucial for exploring NK1 receptor functions in humans and can be used in clinical trials focusing on CNS dysfunction (Hietala et al., 2005).
Automated Radiosynthesis of [18F]SPA-RQ
The automated radiosynthesis of [18F]SPA-RQ, a radioligand for imaging brain neurokinin type-1 (NK1) receptors, is significant for clinical research and drug discovery. The method involves a commercial synthesis module with a custom-made robotic cooling–heating reactor, producing [18F]SPA-RQ with high radiochemical purity and specific radioactivity. This development enables regular production of [18F]SPA-RQ for clinical use in the USA (Chin et al., 2006).
[18F]-Labeled Substance P Antagonist Receptor Quantifier
The [18F]-labeled substance P antagonist receptor quantifier is used in radioimaging for detecting NK1R-expressing cells and tissues. This antagonist is notably effective in identifying NK1Rs in tumor cells from glioblastoma and breast and pancreatic carcinomas (2020).
Radiation Dosimetry of [18F]SPA-RQ
Studies on the human biodistribution and radiation dosimetry of [18F]SPA-RQ assess the safety profile and relative risks of this radioligand. By analyzing different methods of image analysis, the research determines the effective doses and individual organ exposures, providing crucial information for its safe use in human subjects (Sprague et al., 2007).
Use in Non-Small Cell Lung Cancer Analysis
Spa-RQ, comprising software for image registration (Spa-R) and quantitative analysis (Spa-Q), is an open-source tool package used for analyzing spatial tissue phenotypes in non-small cell lung cancer (NSCLC). It enables the analysis of oncogenic KRAS-related signalling activities in NSCLC and assists in classifying different signature subclasses based on MAPK/mTOR and AKT/mTOR signaling activities (Bao et al., 2019).
Neurokinin-1 Receptor Binding in Panic Disorder
A study using PET with [18F]SPA-RQ found that patients with panic disorder exhibited a widespread reduction of NK1 receptor binding in the brain. This insight into the neurobiological aspects of panic disorder can aid in understanding its pathophysiology and in developing targeted treatments (Fujimura et al., 2009).
Wirkmechanismus
Safety and Hazards
A study on the radiation safety profile of [18 F]-SPA-RQ showed that the radiation dose was moderate and would potentially allow subjects to receive multiple PET scans in a single year . The lungs, upper large intestine wall, small intestine, urinary bladder wall, kidneys, and thyroid had the highest radiation-absorbed doses .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of F-SPARQ involves the coupling of two key intermediates, F-SPA and RQ, using standard peptide coupling chemistry.", "Starting Materials": [ "F-SPA (N-(2-fluoro-5-nitrophenyl)-L-alanine)", "RQ (arginylglutaminylglycylisoleucylprolylprolylaspartylglutamylphenylalanine)" ], "Reaction": [ "Step 1: Activation of F-SPA with a coupling reagent such as HATU or DIC in the presence of a base such as DIPEA or NMM.", "Step 2: Addition of RQ to the activated F-SPA solution and stirring at room temperature for several hours.", "Step 3: Purification of the crude product by reverse-phase HPLC to obtain the final F-SPARQ compound." ] } | |
CAS-Nummer |
262598-96-9 |
Produktname |
F-SPARQ F-SPA-RQ |
Molekularformel |
C21H22F4N6O |
Molekulargewicht |
450.44 |
Reinheit |
>95% |
Synonyme |
(2S,3S)-N-[2-(fluoromethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



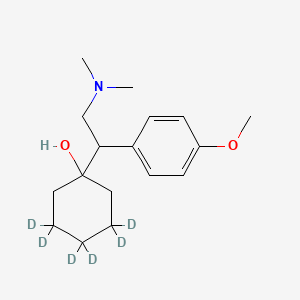


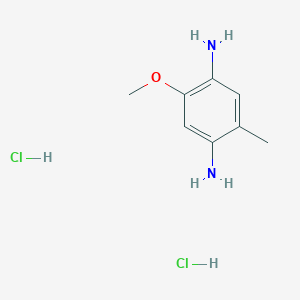

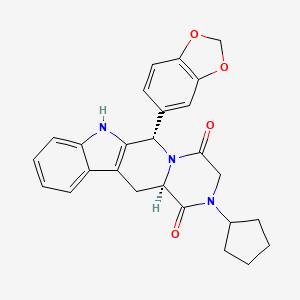

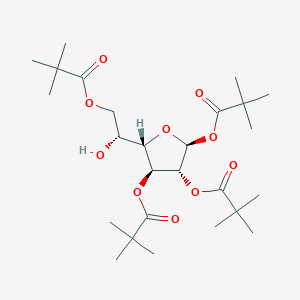
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)
